molecular formula C13H18Se2 B14304732 3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene CAS No. 116072-89-0

3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene

Cat. No.: B14304732
CAS No.: 116072-89-0
M. Wt: 332.2 g/mol
InChI Key: SARIILXSRZOQQZ-UHFFFAOYSA-N
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Description

3,9-Diselenabicyclo[931]pentadeca-1(15),11,13-triene is a unique organoselenium compound characterized by its bicyclic structure containing selenium atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with selenium reagents. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran. The reaction temperature and time are carefully controlled to optimize yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene undergoes various chemical reactions, including:

    Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert selenoxides back to the parent selenides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where selenium atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields selenoxides, while reduction can regenerate the original selenide compound.

Scientific Research Applications

3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene has several scientific research applications:

    Chemistry: It serves as a precursor for synthesizing other organoselenium compounds and as a reagent in organic synthesis.

    Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic applications.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in developing drugs with antioxidant or anticancer properties.

    Industry: It is explored for its potential in materials science, including the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene involves its interaction with biological molecules and cellular pathways. Selenium atoms in the compound can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes or proteins, modulating their activity and contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene: This compound contains nitrogen atoms instead of selenium and has different chemical properties and applications.

    6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene: This compound contains sulfur atoms and exhibits distinct reactivity and uses.

Uniqueness

3,9-Diselenabicyclo[931]pentadeca-1(15),11,13-triene is unique due to its selenium content, which imparts specific redox properties and potential biological activities not found in its sulfur or nitrogen analogs

Properties

CAS No.

116072-89-0

Molecular Formula

C13H18Se2

Molecular Weight

332.2 g/mol

IUPAC Name

3,9-diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene

InChI

InChI=1S/C13H18Se2/c1-2-7-14-10-12-5-4-6-13(9-12)11-15-8-3-1/h4-6,9H,1-3,7-8,10-11H2

InChI Key

SARIILXSRZOQQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC[Se]CC2=CC(=CC=C2)C[Se]CC1

Origin of Product

United States

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